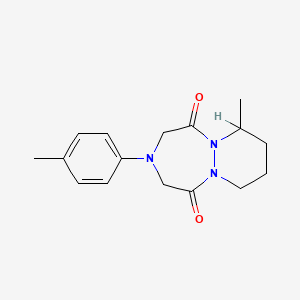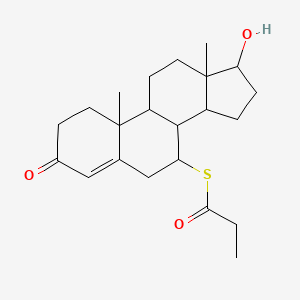
S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate: is a synthetic steroidal compound with a molecular formula of C22H32O3S. It is known for its unique structure, which includes a thioester group attached to the steroid backbone. This compound has garnered interest in various fields, including medicinal chemistry and endocrinology, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate typically involves the esterification of 17-hydroxy-3-oxoandrost-4-en-7-yl with propanethioic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including alcohols and alkanes, depending on the reducing agents used.
Substitution: The thioester group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives or carboxylic acids.
Reduction: Formation of 17-hydroxy derivatives or alkanes.
Substitution: Formation of thioether derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate is used as a precursor in the synthesis of various steroidal compounds
Biology: In biological research, this compound is studied for its potential role in modulating steroid hormone receptors. It is used in assays to investigate the binding affinity and activity of steroidal compounds on androgen and estrogen receptors.
Medicine: this compound has potential therapeutic applications in hormone replacement therapy and the treatment of hormonal imbalances. Its ability to interact with steroid receptors makes it a candidate for drug development in endocrinology.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of steroid-based drugs. Its stability and reactivity make it a valuable building block for the production of various therapeutic agents.
Mecanismo De Acción
The mechanism of action of S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate involves its interaction with steroid hormone receptors. The compound binds to androgen or estrogen receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including the regulation of secondary sexual characteristics and metabolic processes.
Comparación Con Compuestos Similares
- 17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate
- 17beta-Hydroxy-3-oxoandrost-4-en-7alpha-yl propanethioate
Comparison: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate is unique due to its specific thioester group at the 7-position of the steroid backbone. This structural feature distinguishes it from other similar compounds, which may have different functional groups or substitutions at the same position. The presence of the thioester group can influence the compound’s reactivity and biological activity, making it a valuable molecule for specific applications in research and industry.
Propiedades
Número CAS |
6947-46-2 |
|---|---|
Fórmula molecular |
C22H32O3S |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
S-(17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl) propanethioate |
InChI |
InChI=1S/C22H32O3S/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h11,15-18,20,24H,4-10,12H2,1-3H3 |
Clave InChI |
HONIPOFOKOETAA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


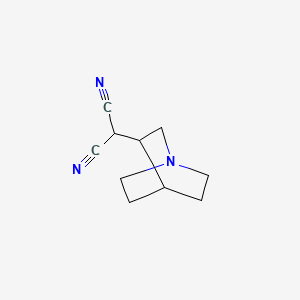

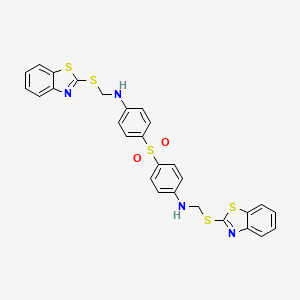



![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
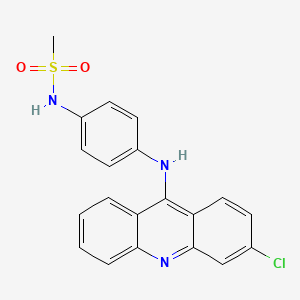
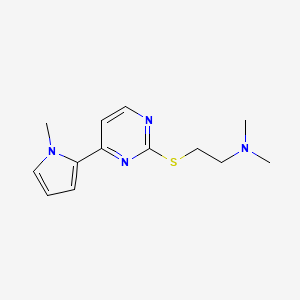
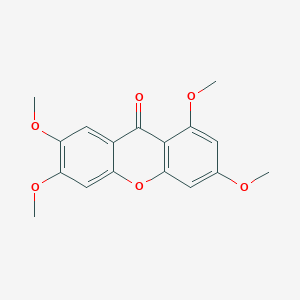

![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

